molecular formula C8H5FO B2772459 5-Ethynyl-2-fluorophenol CAS No. 1062617-98-4

5-Ethynyl-2-fluorophenol

Cat. No. B2772459
CAS RN: 1062617-98-4
M. Wt: 136.125
InChI Key: AVSDFLDCXRYVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-2-fluorophenol is an organic compound . It is also known as Phenol, 5-ethynyl-2-fluoro . Its molecular formula is C8H5FO .

Scientific Research Applications

Enhanced Fluorescence Quenching

A study introduced an ethynyl-triggered enhanced fluorescence quenching effect, based on photoinduced electron transfer (PET) between a fluorophore and ethynyl. This approach was utilized to construct a simple, rapid, and sensitive mercury ion (Hg2+) sensor, demonstrating ethynyl's potential in environmental monitoring and analytical chemistry (Zhang et al., 2015).

Visualization of DNA Replication

Another research area involves the use of 5-Ethynyl-2'-deoxyuridine (EdU), a nucleoside analog, for DNA replication visualization. EdU's incorporation into replicating DNA, followed by detection using click chemistry, allows for the analysis of cell cycle stages and DNA synthesis without the need for synchronous cell populations, which is crucial for molecular biology studies (Wear et al., 2016).

Nucleoside Analogues for Virus Replication

Propargylated purine deoxynucleosides have been prepared aiming for selective incorporation by HIV reverse transcriptase (RT), striving for specific visualization of virus replication. This development underscores the role of ethynyl derivatives in antiviral research and potential therapeutic applications (Venkatesham et al., 2019).

Development of Sensitive Sensors

Ethynyl groups have also been utilized in the synthesis of a lipophilic, fluorine-18-labeled 5-ethynyl-2'-deoxyuridine derivative for potential use in imaging studies, illustrating the compound's application in diagnostic and therapeutic research (Chitneni et al., 2007).

Translesion DNA Synthesis

Artificial nucleosides/nucleotides have been developed as biochemical probes to quantify translesion DNA synthesis (TLS) activity, which is crucial for understanding the replication of damaged DNA and its implications for human health. The placement of the ethynyl moiety allows for selective tagging with fluorogenic probes, representing an innovative diagnostic approach (Choi & Berdis, 2019).

Safety and Hazards

The safety data sheet for 5-Ethynyl-2-fluorophenol suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Mode of Action

Phenols can undergo various reactions, such as ester rearrangement and hydrolysis of phenolic esters . Fluorinated compounds, on the other hand, can undergo enzymatic defluorination .

Biochemical Pathways

For instance, they can undergo enzymatic defluorination, a process that can impact various biochemical pathways .

Result of Action

For instance, they can induce gene and chromosomal mutations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethynyl-2-fluorophenol. .

properties

IUPAC Name

5-ethynyl-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSDFLDCXRYVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1062617-98-4
Record name 5-ethynyl-2-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-fluoro-5-((triisopropylsilyl)ethynyl)phenol is dissolved in THF and tetrabutyl ammoniumflouride is added. The solution is stirred overnight at RT. Et2O is added and the solution is washed with H2O, Brine, dried, and the solvent removed. This material is used without any further purification.
Name
2-fluoro-5-((triisopropylsilyl)ethynyl)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.